![molecular formula C12H21NO B3169667 N-(1-(adamantan-1-yl)ethyl)hydroxylamine CAS No. 937650-35-6](/img/structure/B3169667.png)
N-(1-(adamantan-1-yl)ethyl)hydroxylamine
Overview
Description
Scientific Research Applications
Biologic Activity and Pharmacological Potential
Hydroxylamine derivatives, including N-(1-(adamantan-1-yl)ethyl)hydroxylamine, exhibit a range of biologic activities, both beneficial and hazardous. Initially recognized for their potent mutagenic capabilities in vitro, these compounds surprisingly do not demonstrate carcinogenic properties but have shown carcinostatic activity against certain tumors in animals. Furthermore, hydroxylamine derivatives have been found to inactivate or inhibit several cellular enzymes and some viruses in vitro, underscoring their potential therapeutic applications (Gross, 1985).
The pharmacological profile of adamantane-based compounds, including those related to N-(1-(adamantan-1-yl)ethyl)hydroxylamine, highlights their utility in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. Adamantane derivatives like amantadine and memantine are already in use, and research indicates that certain adamantane derivatives have pharmacological potentials that exceed those of established treatments, pointing to promising directions for future biochemical, pharmacological, and medicinal chemistry studies (Dembitsky, Gloriozova, & Poroikov, 2020).
Synthesis and Chemical Properties
The synthesis and chemical properties of adamantylated nucleic bases and related compounds, including hydroxylamine derivatives, have been extensively reviewed. These compounds, due to their unique structural characteristics, have garnered significant attention for their potential to create highly effective and selective drugs. Recent advancements in overcoming synthesis limitations and the promising biological activity data suggest a bright future for research in this domain (Shokova & Kovalev, 2013).
Antioxidant Evaluation
Isoxazolone derivatives, related to hydroxylamine chemistry, have shown significant biological and medicinal properties. Their role as intermediates for various heterocycles and the ability to undergo numerous chemical transformations highlight the versatility and potential therapeutic applications of these compounds. Recent research into the facile synthesis and antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones further underscores the importance of hydroxylamine derivatives in developing new treatments and understanding their mechanisms of action (Laroum, Boulcina, Bensouici, & Debache, 2019).
properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13-14H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPSUXUTIGXBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(adamantan-1-yl)ethyl)hydroxylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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